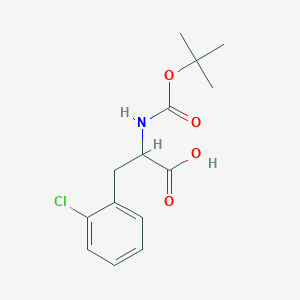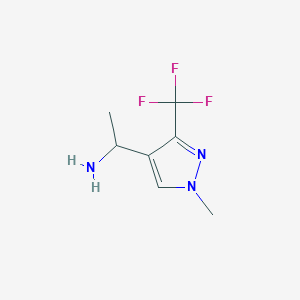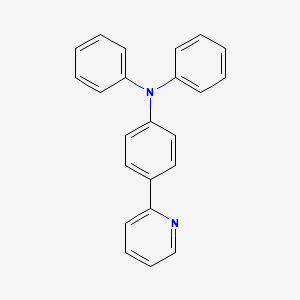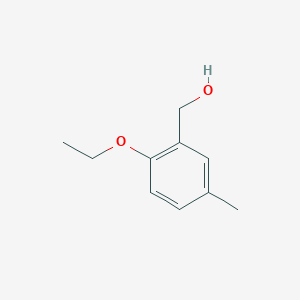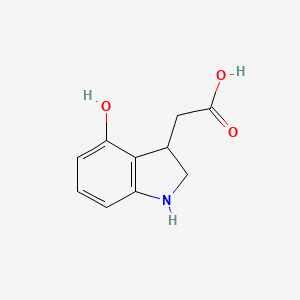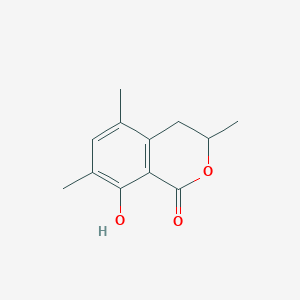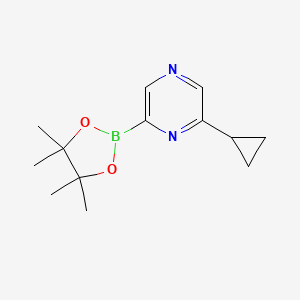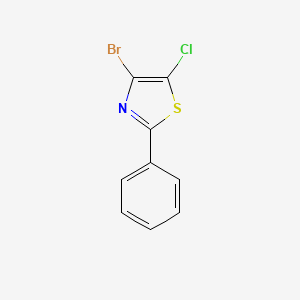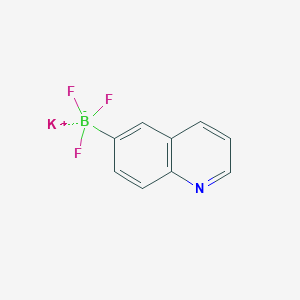
Potassium quinoline-6-trifluoroborate, 95%
Übersicht
Beschreibung
Potassium quinoline-6-trifluoroborate is a boronic acid derivative typically employed in palladium-catalyzed cross-coupling (Suzuki reactions). It has advantages over boronic acids such as increased stability in moisture and air, and organotrifluoroborates also have a known reaction stoichiometry since they do not polymerize .
Synthesis Analysis
Potassium quinoline-6-trifluoroborate is synthesized through various methods. One of the common methods involves the use of palladium-catalyzed cross-coupling (Suzuki reactions). The synthesis process benefits from the increased stability of organotrifluoroborates in moisture and air .Molecular Structure Analysis
The empirical formula of Potassium quinoline-6-trifluoroborate is C9H6BF3KN. It has a molecular weight of 235.06 .Chemical Reactions Analysis
Potassium quinoline-6-trifluoroborate is typically used in palladium-catalyzed cross-coupling (Suzuki reactions). It has a known reaction stoichiometry since it does not polymerize .Physical And Chemical Properties Analysis
Potassium quinoline-6-trifluoroborate is a solid substance with a melting point of 308-313 °C. It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoline derivatives, including those related to Potassium quinoline-6-trifluoroborate, have been extensively studied for their anticorrosive properties. They effectively inhibit metallic corrosion by adsorbing on metal surfaces and forming stable chelating complexes, which protect the metal from degradation. This application is significant in industries where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).
Green Chemistry
The quinoline core is known for its vast biological activities and is a target for green chemistry approaches. Efforts to synthesize quinoline scaffolds through greener, non-toxic, and environmentally friendly methods are crucial. These methods aim to reduce the use of hazardous chemicals, solvents, and catalysts, thereby minimizing health and environmental risks (Nainwal et al., 2019).
Biological Activities
Quinoline and quinazoline alkaloids exhibit significant bioactivities, including antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory effects. These compounds, derived from natural sources or synthesized, have paved the way for the development of new drugs in these areas. Their biological activities make them valuable in drug discovery and design (Shang et al., 2018).
Anticancer and Antimicrobial Applications
Quinoline derivatives are pivotal in the development of chemotherapeutic agents due to their ability to inhibit cancer growth and microbial infections through various mechanisms of action. Their structural flexibility allows for the invention of numerous derivatives with enhanced bioactivity and reduced toxicity. The exploration of quinoline-based compounds continues to be a rich field for the discovery of novel therapeutic agents (Hussaini, 2016).
Environmental Impact and Degradation
Quinoline's use in various industries raises concerns about its environmental impact due to its potential carcinogenic, teratogenic, and mutagenic effects. Research into efficient quinoline degradation methods is essential for minimizing these risks and achieving zero discharge in the environment. Biodegradation and advanced oxidation processes are among the technologies explored for this purpose (Luo et al., 2020).
Wirkmechanismus
Target of Action
The primary target of Potassium quinoline-6-trifluoroborate is the palladium catalyst used in Suzuki reactions . The compound interacts with this catalyst to facilitate the cross-coupling reaction .
Mode of Action
Potassium quinoline-6-trifluoroborate interacts with its targets through a process known as transmetalation . This process involves the transfer of the quinoline-6-trifluoroborate group from the boron atom to the palladium atom . This interaction results in the formation of new carbon-carbon bonds, which is a critical step in the Suzuki reaction .
Biochemical Pathways
The primary biochemical pathway affected by Potassium quinoline-6-trifluoroborate is the Suzuki reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction that is widely used in organic chemistry to form carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds .
Result of Action
The primary result of the action of Potassium quinoline-6-trifluoroborate is the formation of new carbon-carbon bonds through the Suzuki reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of Potassium quinoline-6-trifluoroborate can be influenced by various environmental factors. For instance, the compound has increased stability in moisture and air compared to boronic acids, making it a preferred choice for Suzuki reactions . Additionally, the reaction conditions, such as temperature and pH, can also impact the efficacy of the compound .
Safety and Hazards
Zukünftige Richtungen
Organotrifluoroborates, including Potassium quinoline-6-trifluoroborate, have emerged as choice reagents for a number of diverse transformations. Over the last several years, numerous potassium organotrifluoroborates have become commercially available owing to their long shelf-lives. As a result of this and their unique reactivity patterns, a significant amount of progress has been made in the synthesis and utilization of organotrifluoroborate salts in organic transformations .
Relevant Papers For more detailed information, you may refer to the related peer-reviewed papers and technical documents available at Sigma-Aldrich .
Eigenschaften
IUPAC Name |
potassium;trifluoro(quinolin-6-yl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9;/h1-6H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVIEKZCNSGAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)N=CC=C2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3KN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



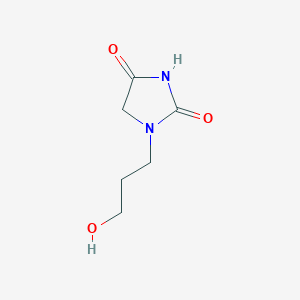
![2,5-Pyrrolidinedione, 1-[(1-oxo-2-propynyl)oxy]-](/img/structure/B3238286.png)



